

Is 2-cyclohexyl-2-ethoxyethan-1-ol a Chiral Building Block?

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Compound of Interest

Compound Name: 2-cyclohexyl-2-ethoxyethan-1-ol

CAS No.: 1864613-13-7

Cat. No.: B6279697

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A Technical Analysis & Synthetic Guide for Drug Discovery

Executive Summary

Yes, **2-cyclohexyl-2-ethoxyethan-1-ol** is a distinct chiral building block.

It belongs to the class of

-hydroxy ethers (specifically an

-alkoxy alcohol relative to the cyclohexyl group). Its value in drug discovery lies in its ability to introduce a lipophilic cyclohexyl motif alongside a specific ether linkage, providing a precise spatial arrangement of Hydrogen Bond Acceptors (HBA) and Donors (HBD).

Unlike simple aliphatic alcohols, the C2 stereocenter in this molecule creates a rigid vector between the hydrophobic cyclohexyl ring and the polar functionality. This makes it an excellent scaffold for:

- Bioisosteric Replacement: Mimicking isoleucine or leucine side chains while altering metabolic susceptibility.
- Solubility Modulation: The ether oxygen increases aqueous solubility compared to the parent alkyl chain without significantly compromising membrane permeability.
- Kinase & GPCR Targeting: Fitting into hydrophobic pockets (e.g., ATP binding sites) where stereochemistry dictates affinity.

This guide details the structural basis of its chirality, validated synthetic routes for the pure enantiomers, and protocols for analytical verification.

Structural Architecture & Stereochemistry

The molecule **2-cyclohexyl-2-ethoxyethan-1-ol** (CAS: 1864613-13-7 for racemic) possesses a single stereogenic center at Carbon 2.

Cahn-Ingold-Prelog (CIP) Priority Assignment

To determine the absolute configuration (

or

), we assign priorities to the four substituents attached to C2 based on atomic number and connectivity.

- Priority 1: -OEt (Ethoxy group). Oxygen (Atomic Number 8) has the highest priority.
- Priority 2: -CH

OH (Hydroxymethyl group). Carbon bonded to (O, H, H).[1]

- Priority 3: -Cy (Cyclohexyl group). Carbon bonded to (C, C, H).

◦ Comparison: The Carbon in -CH

OH is bonded to Oxygen, whereas the Carbon in -Cy is bonded only to other Carbons. Oxygen beats Carbon, so -CH

OH > -Cy.

- Priority 4: -H (Hydrogen). Lowest priority.

Conclusion: The arrangement of these groups creates two non-superimposable enantiomers: (R)-2-cyclohexyl-2-ethoxyethan-1-ol and (S)-2-cyclohexyl-2-ethoxyethan-1-ol.

Visualization of Stereochemistry

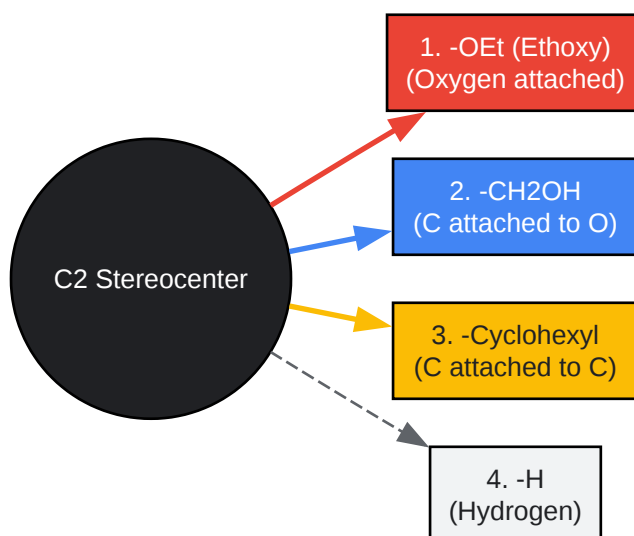


Figure 1: Stereochemical Priority Assignment (CIP Rules)

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Synthetic Routes: Accessing the Enantiomers[2][3] [4][5]

Obtaining this building block in high enantiomeric excess (ee) is critical. We present two primary routes: a Chiral Pool Approach (recommended for reliability) and a Kinetic Resolution Approach (recommended for cost-efficiency).

Route A: The "Hexahydromandelic" Chiral Pool Strategy

This route utilizes (R)- or (S)-Mandelic acid as a low-cost, high-purity starting material.

Mechanism:

- Hydrogenation: Mandelic acid is hydrogenated to Hexahydromandelic acid (Cyclohexylmandelic acid). Crucial: Use Rh/C or Rh/Al

O

to prevent racemization and ensure ring saturation.

- Esterification: Conversion to the ethyl ester.
- O-Alkylation: Introduction of the ethyl group. Note: Standard Williamson ether synthesis (NaH) can cause racemization via enolization. We use Silver(I) Oxide (AgO) to preserve optical purity.
- Reduction: Conversion of the ester to the primary alcohol.

Protocol 1: Synthesis of (R)-2-cyclohexyl-2-ethoxyethan-1-ol

- Step 1: Hydrogenation
 - Dissolve (R)-Mandelic acid (10 g) in MeOH (100 mL) with 5% Rh/Al (500 mg).
 - Hydrogenate at 50 psi H₂ for 12 h. Filter catalyst. Yield: ~98% (R)-Hexahydromandelic acid.
- Step 2: Esterification
 - Reflux the acid in EtOH (50 mL) with catalytic H₂SO₄ for 4 h. Neutralize and extract.^[2]
- Step 3: Non-Racemizing O-Alkylation (Purdie-Irvine conditions)
 - To a solution of Ethyl (R)-hexahydromandelate (1.0 eq) in DMF, add AgO (1.5 eq) and Ethyl Iodide (2.0 eq).

- Stir at room temperature for 24-48 h. (Ag
O acts as a mild base that does not abstract the
-proton, preventing racemization).
- Filter through Celite and concentrate.
- Step 4: Reduction
 - Dissolve intermediate in dry THF at 0°C.
 - Add LiAlH
(1.2 eq) portion-wise. Stir 2 h.
 - Quench (Fieser method), filter, and distill.

Route B: Lipase-Catalyzed Kinetic Resolution

If the racemic material is sourced cheaply, enzymatic resolution provides >99% ee.

Protocol 2: Kinetic Resolution of Racemic **2-cyclohexyl-2-ethoxyethan-1-ol**

- Dissolve racemic alcohol (10 g) in Vinyl Acetate (50 mL) (acts as solvent and acyl donor).
- Add Novozym 435 (immobilized *Candida antarctica* Lipase B, 500 mg).
- Shake at 30°C. Monitor by chiral GC.
- The Logic: The enzyme selectively acetylates the (R)-enantiomer (typically), leaving the (S)-alcohol unreacted (or vice versa depending on enzyme specificity).
- Separation: Separate the (S)-alcohol from the (R)-acetate via column chromatography.
- Hydrolysis: Hydrolyze the (R)-acetate with K

CO

/MeOH to recover pure (R)-alcohol.

Synthetic Workflow Diagram

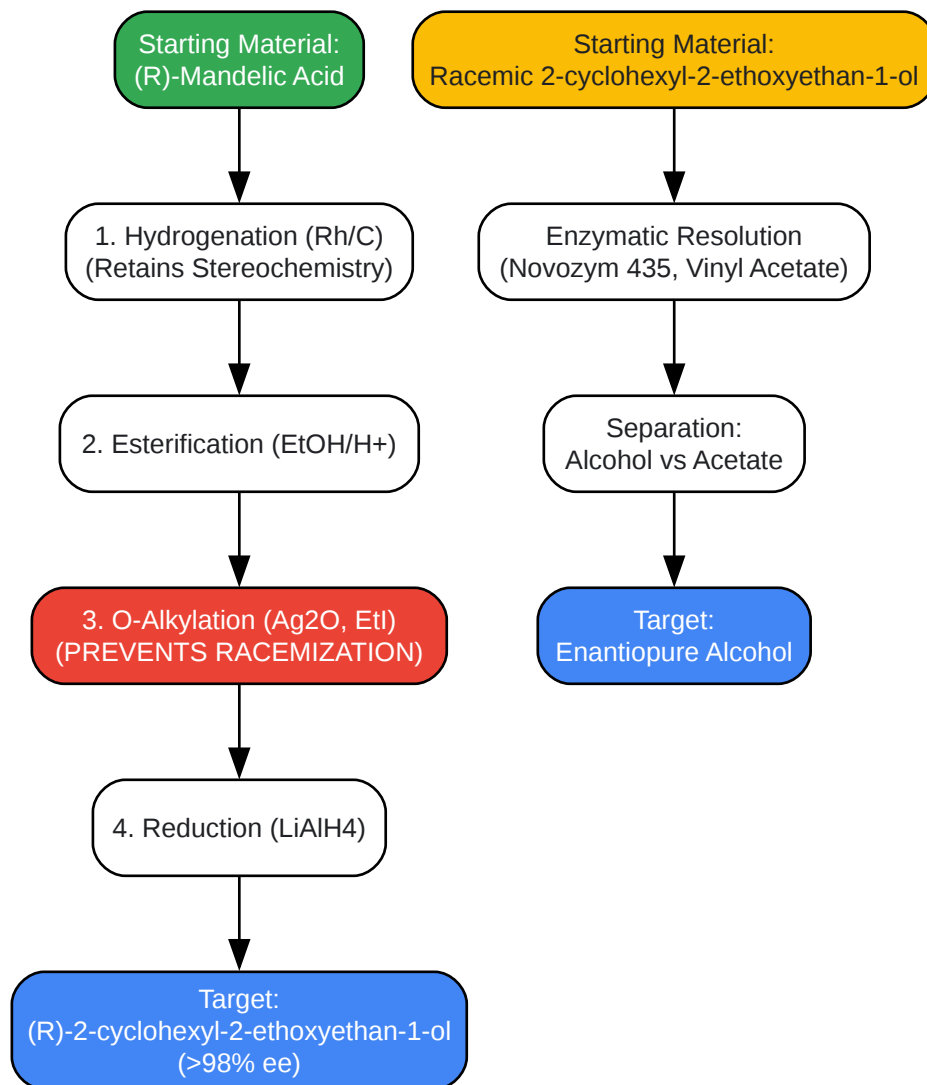


Figure 2: Comparative Synthetic Pathways

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Analytical Profiling & Quality Control

Trustworthiness in chiral synthesis requires rigorous validation.

Chiral HPLC Method

Standard reverse-phase columns cannot separate these enantiomers. Use normal-phase chiral stationary phases.

Parameter	Condition
Column	Chiralcel OD-H or Chiralpak AD-H (Daicel)
Mobile Phase	Hexane : Isopropanol (95:5 or 98:2)
Flow Rate	0.5 - 1.0 mL/min
Detection	UV at 210 nm (low sensitivity due to lack of chromophore) or Refractive Index (RI)
Note	If UV detection is difficult, derivatize with p-nitrobenzoyl chloride to introduce a chromophore.

NMR Validation (Mosher's Ester Analysis)

To determine absolute configuration without a reference standard:

- React the alcohol with (R)-(-)-MTPA-Cl (Mosher's acid chloride).
- React a second aliquot with (S)-(+)-MTPA-Cl.
- Analyze

¹H NMR or

¹⁹F NMR.

- Calculate

. The pattern of positive/negative shifts for protons near the stereocenter will assign the configuration based on the Mosher model.

Applications in Drug Discovery

Bioisostere for Leucine/Isoleucine

The 2-cyclohexyl-2-ethoxy group occupies a similar volume to a leucine side chain but introduces an ether oxygen.

- Effect: The oxygen can accept a hydrogen bond from the protein backbone, potentially locking the conformation of the drug-target complex.
- Metabolic Stability: The cyclohexyl ring blocks

-oxidation pathways common to aliphatic chains.

Solubilizing Linker

In Antibody-Drug Conjugates (ADCs) or PROTACs, lipophilicity often leads to aggregation.

- Application: Using this chiral alcohol as a linker moiety breaks planarity (due to the sp stereocenter) and increases solubility via the ether oxygen, improving the pharmacokinetic profile.

References

- Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. *Angewandte Chemie International Edition*. [Link](#)
- Sigma-Aldrich. **2-cyclohexyl-2-ethoxyethan-1-ol** Product Entry. [Link](#) (Verified availability of racemic building block).
- Reetz, M. T. (2002). Lipases as practical biocatalysts. *Current Opinion in Chemical Biology*. (Reference for Route B protocol).
- Mislow, K., & Siegel, J. (1984). Stereoisomerism and local chirality. *Journal of the American Chemical Society*.^[3]
- Choi, J. H., et al. (2002). Platinum-catalyzed asymmetric hydroformylation of styrene derivatives. (Reference for general alpha-alkoxy stereocontrol principles).

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Sources

- [1. 2-\[2-\[Cyclohexyl-\[2-\(2-hydroxyethoxy\)ethyl\]amino\]ethoxy\]ethanol | C14H29NO4 | CID 176227 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. Organic Syntheses Procedure \[orgsyn.org\]](#)
- [3. Enantioselective Synthesis of \$\alpha\$ -Oxygenated Ketones via Organocatalytic Formal O–H Bond Insertion of Sulfonium Ylides - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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